molecular formula C12H14O3 B155568 Ethyl 3-oxo-4-phenylbutanoate CAS No. 718-08-1

Ethyl 3-oxo-4-phenylbutanoate

Cat. No. B155568
CAS RN: 718-08-1
M. Wt: 206.24 g/mol
InChI Key: BOZNWXQZCYZCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-4-phenylbutanoate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is related to compounds that have been studied for their potential in producing chiral synthons for drugs such as atorvastatin, a cholesterol-lowering medication, and anti-hypertension drugs .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various chemical and enzymatic methods. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate has been shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, which upon hydrolysis yields 2-hydroxy-4-phenylbutyric acid . Additionally, microbial reduction in an interface bioreactor has been used to convert ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an ester functional group, a ketone, and a phenyl ring. This structure is amenable to various chemical reactions, including decarbonylation and hydrogenation, which can be influenced by the reaction environment, as seen in the photochemical reaction of a related diphenyl compound in different solvents .

Chemical Reactions Analysis

Chemical reactions involving this compound often aim to produce chiral intermediates for pharmaceutical applications. Enzymatic synthesis has been employed to produce both enantiomers of ethyl 4-cyano-3-hydroxybutanoate and ethyl 2-hydroxy-4-phenylbutanoate with high yields and enantiomeric excess, demonstrating the versatility of biocatalysts in obtaining optically pure compounds . Moreover, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy derivative has been achieved using whole cells of various microorganisms, highlighting the potential of microbial biocatalysis in the production of optically active pharmaceutical intermediates 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups and molecular geometry. These properties are critical in determining the compound's reactivity and suitability for use in synthesis processes. For example, the presence of the ester group allows for reactions such as hydrolysis and reduction, while the ketone group can undergo various reductions to form alcohols or acids, as seen in the production of ethyl (R)-2-hydroxy-4-phenylbutanoate . The phenyl ring contributes to the compound's stability and can affect the overall reactivity of the molecule.

Scientific Research Applications

Bioreduction in Microorganisms

Ethyl 3-oxo-4-phenylbutanoate has been studied for its bioreduction by various microorganisms, particularly Saccharomyces cerevisiae. This process is significant for its high chemical yield and stereoselectivity, as demonstrated in the asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate. This research highlights the potential of microbial processes in producing high-purity chemical compounds (Milagre et al., 2006).

Reduction by NAD(P)H Models

Research also focuses on the reduction of ethyl 2-oxo-4-phenylbutanoate using NAD(P)H models. This reduction process facilitates the selective production of 2-oxo-4-arylbutanoates, further highlighting the versatility of this compound in chemical synthesis (Meijer & Pandit, 1985).

Interface Bioreactor for Drug Synthesis

Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative of this compound, is a key intermediate for anti-hypertension drugs. Research on producing this compound in an interface bioreactor using specific yeast strains demonstrates its critical role in pharmaceutical synthesis (Oda et al., 1998).

Enantioselective Reduction by Different Microorganisms

Various microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. The use of different yeasts and fungi, such as Saccharomyces cerevisiae and Dekera sp., demonstrates the compound's importance in producing chiral alcohols, essential in pharmaceutical chemistry (Lacerda et al., 2006).

Potential as PPARα Ligands

Research into the reduction of ethyl 2-(4-chlorophenoxy)-3-oxo-4-phenylbutanoate explores its potential in producing peroxisome proliferator-activated receptor alpha (PPARα) ligands. This research provides insight into the compound's application in developing drugs targeting metabolic disorders (Perrone et al., 2004).

Mechanism of Action

While the specific mechanism of action for Ethyl 3-oxo-4-phenylbutanoate is not mentioned in the search results, it is used as a synthetic intermediate in the preparation of other compounds .

Safety and Hazards

Ethyl 3-oxo-4-phenylbutanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water and get medical help if skin irritation occurs . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Future Directions

While specific future directions for Ethyl 3-oxo-4-phenylbutanoate are not mentioned in the search results, it is noted that studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE .

properties

IUPAC Name

ethyl 3-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZNWXQZCYZCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280147
Record name ethyl 3-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

718-08-1
Record name 718-08-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-oxo-4-phenylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of phenylacetyl chloride (1 mL, 7.56 mmol) was added dropwise a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.09 g, 7.56 mmol) and pyridine (1.3 mL) in CH2Cl2 (20 mL) at 0° C. The solution was stirred for 30 min at 0° C., then allowed to warm slowly to rt and stirred overnight. The reaction mixture was then washed with 10% aqueous HCl (2×10 mL). The organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure. The crude residue was dissolved in EtOH (20 mL) and heated under reflux conditions for 4 h. The mixture was cooled to rt and then concentrated under reduced pressure. The resulting oil was purified by flash column chromatography (PE/EA=1/4) to afford the title compound (600 mg, 38%) as a yellow oil. [M+H] Calc'd for C12H14O3, 207. Found, 207.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-4-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-4-phenylbutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-4-phenylbutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxo-4-phenylbutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-4-phenylbutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-4-phenylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.